
Methyl 3-(methoxymethyl)-2-methylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(methoxymethyl)-2-methylbenzoate is an organic compound belonging to the ester family It is characterized by a benzene ring substituted with a methoxymethyl group at the 3-position and a methyl group at the 2-position, with a methyl ester functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(methoxymethyl)-2-methylbenzoate typically involves the esterification of 3-(methoxymethyl)-2-methylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.
化学反応の分析
Types of Reactions: Methyl 3-(methoxymethyl)-2-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed:
Oxidation: 3-(Carboxymethyl)-2-methylbenzoic acid.
Reduction: 3-(Methoxymethyl)-2-methylbenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
科学的研究の応用
Methyl 3-(methoxymethyl)-2-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 3-(methoxymethyl)-2-methylbenzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The methoxymethyl group can also be metabolized to form reactive intermediates that interact with cellular components.
類似化合物との比較
- Methyl 2-methylbenzoate
- Methyl 3-methylbenzoate
- Methyl 4-methylbenzoate
Comparison: Methyl 3-(methoxymethyl)-2-methylbenzoate is unique due to the presence of both a methoxymethyl and a methyl group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties compared to its analogs. For example, the methoxymethyl group can increase the compound’s solubility in organic solvents and influence its reactivity in chemical reactions.
特性
分子式 |
C11H14O3 |
|---|---|
分子量 |
194.23 g/mol |
IUPAC名 |
methyl 3-(methoxymethyl)-2-methylbenzoate |
InChI |
InChI=1S/C11H14O3/c1-8-9(7-13-2)5-4-6-10(8)11(12)14-3/h4-6H,7H2,1-3H3 |
InChIキー |
LYPOOQBKSXHJGB-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=C1C(=O)OC)COC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


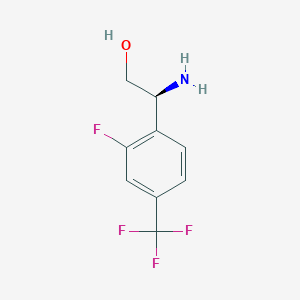
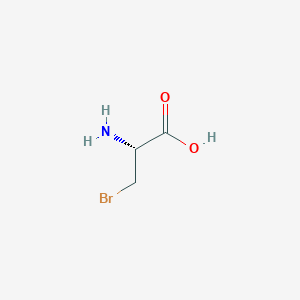
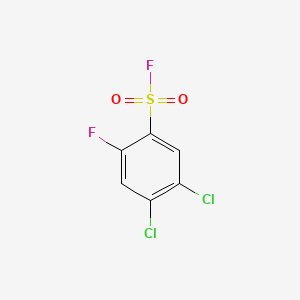
![4-(Tert-butyl)-1-oxaspiro[2.5]octane](/img/structure/B13518853.png)
![2-[(2-Methoxyphenyl)methyl]azepane hydrochloride](/img/structure/B13518860.png)

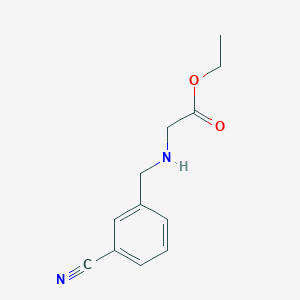

![1-{1-Methyl-2-oxabicyclo[3.1.1]heptan-4-yl}methanamine hydrochloride](/img/structure/B13518875.png)
![2-[4-(1-{[(Tert-butoxy)carbonyl]amino}ethyl)phenoxy]aceticacid](/img/structure/B13518907.png)

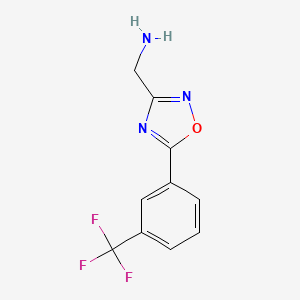
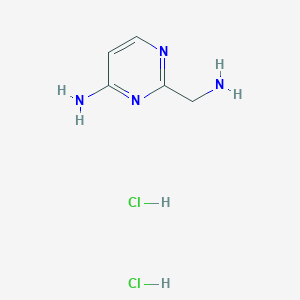
![2-[2-(Methylsulfanyl)phenyl]ethan-1-aminehydrochloride](/img/structure/B13518917.png)
